
Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester, a chloro group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl chloroacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the hydroxyphenyl group.
Methyl 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group.
Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and hydroxyphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC 名称 |
methyl 4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)10-9(12)6-14(13-10)7-3-2-4-8(15)5-7/h2-6,15H,1H3 |
InChI 键 |
ACLRVSUHURZYGW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



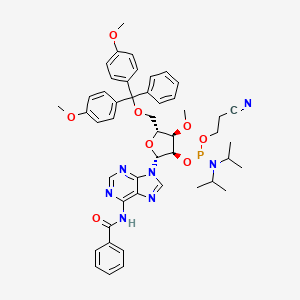
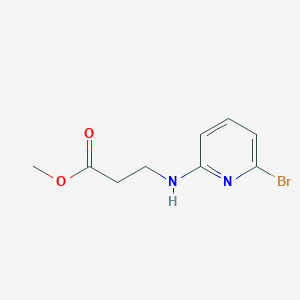
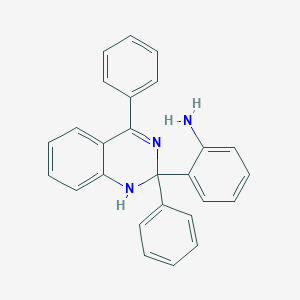
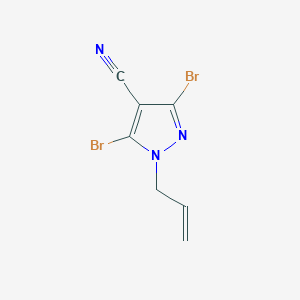

![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)

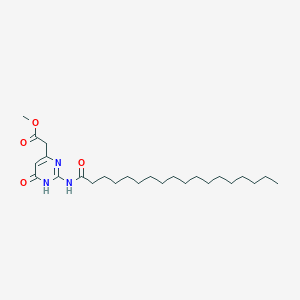
![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




